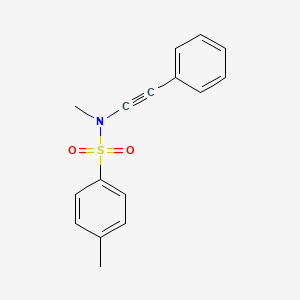![molecular formula C44H42Br2N2 B12828579 N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)
N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and butyl groups attached to a biphenyl core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine), organometallic compounds, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield brominated biphenyl derivatives, while substitution reactions may produce butyl-substituted biphenyl compounds .
Applications De Recherche Scientifique
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Mécanisme D'action
The mechanism of action of N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-bromophenyl)amine: A simpler compound with similar bromine substitution but lacking the butyl groups.
4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl: A structurally related compound with additional phenyl groups.
Uniqueness
N4,N4’-bis(4-bromophenyl)-N4,N4’-bis(4-butylphenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its combination of bromine and butyl substitutions on a biphenyl core. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C44H42Br2N2 |
|---|---|
Poids moléculaire |
758.6 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-N-[4-[4-(N-(4-bromophenyl)-4-butylanilino)phenyl]phenyl]-4-butylaniline |
InChI |
InChI=1S/C44H42Br2N2/c1-3-5-7-33-9-21-39(22-10-33)47(43-29-17-37(45)18-30-43)41-25-13-35(14-26-41)36-15-27-42(28-16-36)48(44-31-19-38(46)20-32-44)40-23-11-34(12-24-40)8-6-4-2/h9-32H,3-8H2,1-2H3 |
Clé InChI |
PJENNDXPLXMBHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)CCCC)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)


![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)







